molecular formula C17H29BN2O4 B12986550 1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12986550
M. Wt: 336.2 g/mol
InChI Key: RCURHKGUONBGAR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the tetrahydro-2H-pyran-2-yl group via etherification.
  • Incorporation of the dioxaborolan group through borylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(phenyl)-1H-pyrazole

Uniqueness

1,5-Dimethyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the tetrahydro-2H-pyran-2-yl and dioxaborolan groups, which can impart distinct chemical and physical properties. These functional groups may enhance its reactivity, stability, or biological activity compared to similar compounds.

Properties

Molecular Formula

C17H29BN2O4

Molecular Weight

336.2 g/mol

IUPAC Name

1,5-dimethyl-3-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H29BN2O4/c1-12-15(18-23-16(2,3)17(4,5)24-18)13(19-20(12)6)11-22-14-9-7-8-10-21-14/h14H,7-11H2,1-6H3

InChI Key

RCURHKGUONBGAR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2COC3CCCCO3)C)C

Origin of Product

United States

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